molecular formula C15H12N2O3 B11769280 3-(4-Phenoxyphenyl)imidazolidine-2,4-dione CAS No. 923039-29-6

3-(4-Phenoxyphenyl)imidazolidine-2,4-dione

Cat. No.: B11769280
CAS No.: 923039-29-6
M. Wt: 268.27 g/mol
InChI Key: UHRZWZOMIKMALQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(4-Phenoxyphenyl)imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation, where the compound is synthesized by reacting appropriate aldehydes with active methylene compounds in the presence of a base . Another method involves the Bucherer-Bergs reaction, which is a multi-component reaction that combines urea, aldehydes, and cyanides to form the imidazolidine-2,4-dione core . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(4-Phenoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming new ring structures.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as copper salts . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

3-(4-Phenoxyphenyl)imidazolidine-2,4-dione can be compared with other similar compounds such as thiazolidine-2,4-dione derivatives. While both classes of compounds exhibit significant biological activities, this compound is unique due to its specific structural features and the presence of the phenoxy group, which enhances its biological activity . Similar compounds include:

Properties

CAS No.

923039-29-6

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

3-(4-phenoxyphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C15H12N2O3/c18-14-10-16-15(19)17(14)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,19)

InChI Key

UHRZWZOMIKMALQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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